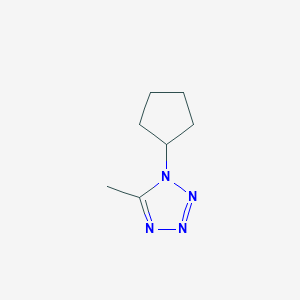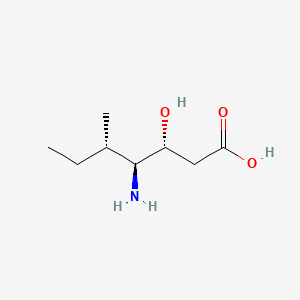
Isostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostatin is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a heterocyclic compound that has been studied extensively for its biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isostatin typically involves multiple steps, starting with the preparation of the core heterocyclic structure. Common synthetic routes include cyclization reactions, where precursors are subjected to specific conditions to form the desired ring structure. These reactions often require catalysts and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to streamline the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Isostatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and chemical properties. These derivatives are often used in further research and development of new compounds.
Applications De Recherche Scientifique
Isostatin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of isostatin involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Isostatin is often compared with other heterocyclic compounds such as isatin and its derivatives. While isatin also exhibits significant biological activity, this compound is unique in its specific interactions and effects on molecular targets. Other similar compounds include oxindole and indole, which share structural similarities but differ in their chemical reactivity and biological effects.
List of Similar Compounds
- Isatin
- Oxindole
- Indole
This compound’s unique properties and potential applications make it a compound of great interest in various fields of scientific research. Its ability to undergo diverse chemical reactions and its significant biological activity continue to drive research and development efforts aimed at harnessing its full potential.
Propriétés
Numéro CAS |
114607-51-1 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(3R,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-3-5(2)8(9)6(10)4-7(11)12/h5-6,8,10H,3-4,9H2,1-2H3,(H,11,12)/t5-,6+,8-/m0/s1 |
Clé InChI |
NUOADXFOULDPJQ-BBVRLYRLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)O)N |
SMILES canonique |
CCC(C)C(C(CC(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



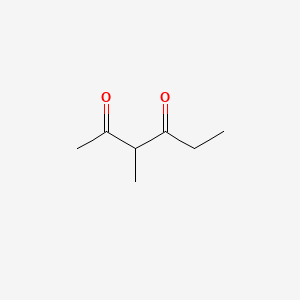
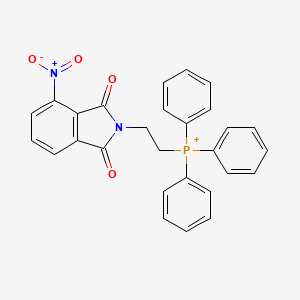

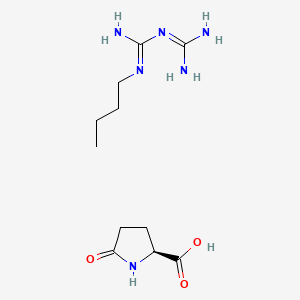
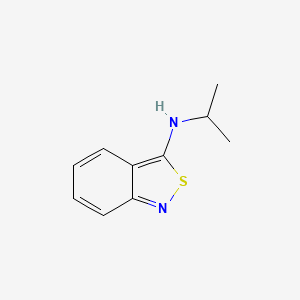

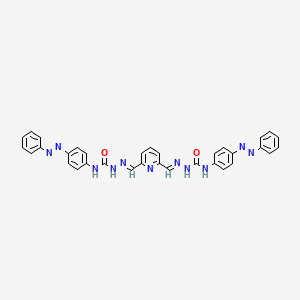
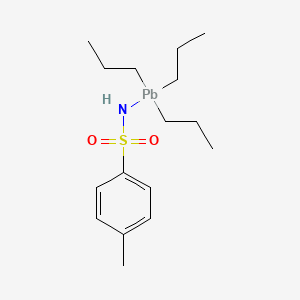

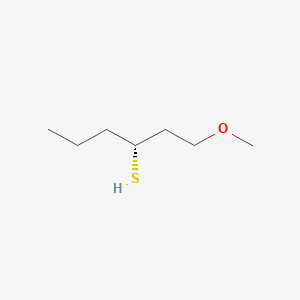

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
